2-Chloro-4-(diethylamino)pyrimidine
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Overview
Description
2-Chloro-4-(diethylamino)pyrimidine is a chemical compound with the CAS Number: 62968-41-6 . It has a molecular weight of 185.66 . The IUPAC name for this compound is N-(2-chloro-4-pyrimidinyl)-N,N-diethylamine . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The physical form of this compound can range from a colorless to yellow liquid, semi-solid, or solid .
Synthesis Analysis
The synthesis of new pyrimidine derivatives, including 2-Chloro-4-(diethylamino)pyrimidine, often involves the use of organolithium reagents . The process involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The InChI code for 2-Chloro-4-(diethylamino)pyrimidine is 1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
2-Chloro-4-(diethylamino)pyrimidine is a colorless to yellow liquid, semi-solid, or solid . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Regioselective Synthesis
Researchers have used this compound in regioselective syntheses of new pyrimidine derivatives. For example, it can undergo nucleophilic attack with N-methylpiperazine to yield C-4 substituted products . Such regioselective reactions are valuable for designing novel compounds.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Mode of Action
It is known that pyrimidines, which are integral parts of dna and rna, impart diverse pharmacological properties . The electron-donating nature of the diethylamino group may influence the compound’s reactivity .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological effects, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature and the presence of other reactive species .
Safety and Hazards
Future Directions
While the specific future directions for 2-Chloro-4-(diethylamino)pyrimidine are not mentioned in the search results, it’s worth noting that pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines , suggesting potential future research directions in this area.
properties
IUPAC Name |
2-chloro-N,N-diethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-12(4-2)7-5-6-10-8(9)11-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBXLOODPFVVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(diethylamino)pyrimidine | |
CAS RN |
62968-41-6 |
Source
|
Record name | 2-chloro-4-(diethylamino)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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